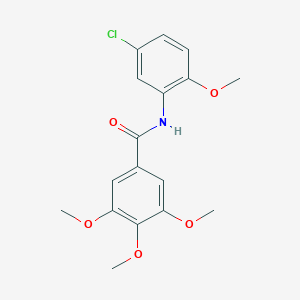
N-(3-chlorobenzyl)-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-1H-tetrazol-5-amine is a compound that belongs to the family of tetrazole derivatives. It has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(3-chlorobenzyl)-1H-tetrazol-5-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-1H-tetrazol-5-amine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the body, which may help to protect against oxidative stress. It has also been found to reduce the levels of pro-inflammatory cytokines, which may help to reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which may help to prevent the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorobenzyl)-1H-tetrazol-5-amine in lab experiments is that it has been found to exhibit a wide range of biological activities, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on N-(3-chlorobenzyl)-1H-tetrazol-5-amine. One area of research could be to further investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of N-(3-chlorobenzyl)-1H-tetrazol-5-amine.
Méthodes De Synthèse
The synthesis of N-(3-chlorobenzyl)-1H-tetrazol-5-amine can be achieved through a multistep process. The first step involves the preparation of 3-chlorobenzyl chloride by reacting 3-chlorobenzyl alcohol with thionyl chloride. The second step involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. The final step involves the reaction of 3-chlorobenzyl azide with sodium hydrosulfite to form N-(3-chlorobenzyl)-1H-tetrazol-5-amine.
Applications De Recherche Scientifique
N-(3-chlorobenzyl)-1H-tetrazol-5-amine has been found to exhibit a wide range of biological activities, making it a promising candidate for further research. It has been shown to have antimicrobial, anticancer, and anticonvulsant activities. It has also been found to have potential in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Propriétés
Nom du produit |
N-(3-chlorobenzyl)-1H-tetrazol-5-amine |
|---|---|
Formule moléculaire |
C8H8ClN5 |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-1-2-6(4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14) |
Clé InChI |
ULISKQZVGRTVTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NNN=N2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CNC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B275610.png)

![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)
![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)
